molecular formula C24H24N2O4 B10960405 Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate

Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate

Cat. No.: B10960405
M. Wt: 404.5 g/mol
InChI Key: ZOHXUSCUZKUHQS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of imidazo[1,2-a]pyridine with a furan-2-carboxylate derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular function and ultimately influencing the overall physiological response.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and may have similar biological activities.

    Furan-2-carboxylate derivatives: These compounds share the furan-2-carboxylate moiety and may have similar chemical properties.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C24H24N2O4/c1-24(2,3)17-7-9-19(10-8-17)28-16-20-11-12-21(30-20)23(27)29-15-18-14-26-13-5-4-6-22(26)25-18/h4-14H,15-16H2,1-3H3

InChI Key

ZOHXUSCUZKUHQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OCC3=CN4C=CC=CC4=N3

Origin of Product

United States

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